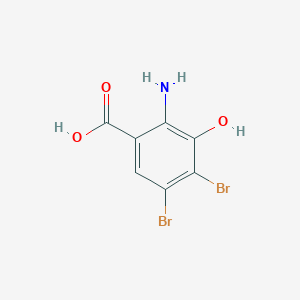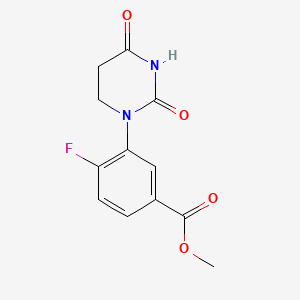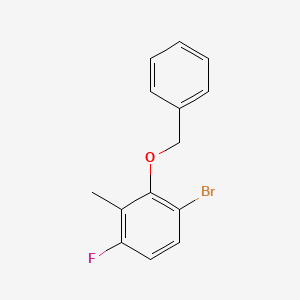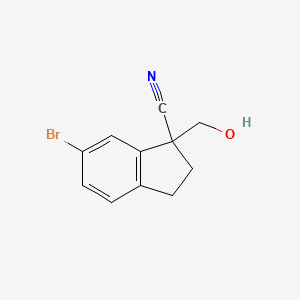
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a carbonitrile group attached to the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1-(hydroxymethyl)-2,3-dihydro-1H-indene, followed by the introduction of the carbonitrile group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-Bromo-1-(carboxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile.
Reduction: 6-Bromo-1-(aminomethyl)-2,3-dihydro-1H-indene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the carbonitrile group may play a crucial role in its biological activity by interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1-hexanol: Another brominated compound with a hydroxyl group, used in proteomics research and as a reagent in organic synthesis.
6-Bromo-1-hexene: A brominated alkene used in the preparation of Grignard reagents and other organic transformations.
Uniqueness
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its indene ring system, which imparts specific chemical and biological properties. The presence of both a hydroxymethyl group and a carbonitrile group further distinguishes it from other brominated compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
6-bromo-1-(hydroxymethyl)-2,3-dihydroindene-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-9-2-1-8-3-4-11(6-13,7-14)10(8)5-9/h1-2,5,14H,3-4,7H2 |
Clave InChI |
GPAWXMMRVUKKHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C1C=CC(=C2)Br)(CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
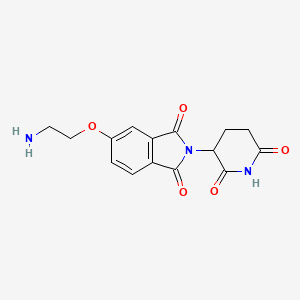
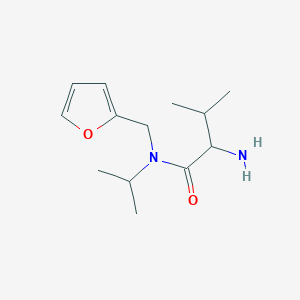
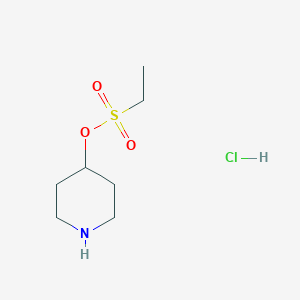


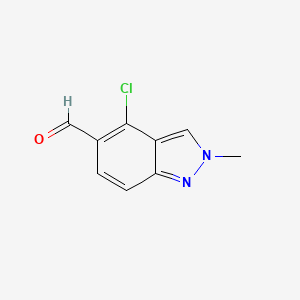
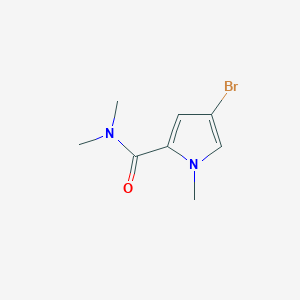
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
